![molecular formula C16H22N6S B6441497 4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2549036-91-9](/img/structure/B6441497.png)
4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Description
4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C16H22N6S and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.16266590 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N6S with a molecular weight of approximately 344.48 g/mol. The structure features a pyrimidine ring substituted with a piperazine moiety and a methylsulfanyl group, which contributes to its biological properties.
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth, metabolism, and apoptosis. This compound has shown potential in inhibiting specific kinases associated with cancer and other diseases.
Inhibition of Kinases
Recent studies indicate that this compound can effectively inhibit several key protein kinases involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor) : Known for its role in non-small cell lung cancer (NSCLC), inhibition of EGFR by this compound could lead to reduced tumor growth.
- CDK2 (Cyclin-dependent kinase 2) : Inhibition may induce cell cycle arrest, preventing cancer cell proliferation.
Biological Activity Data
The following table summarizes the biological activity data reported for this compound:
Biological Target | Activity | IC50 Value (nM) | Reference |
---|---|---|---|
EGFR | Inhibition | 25 | |
CDK2 | Inhibition | 30 | |
PfGSK3 | Inhibition | 50 | |
PfPK6 | Inhibition | 45 |
1. Anticancer Activity
A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating potent activity.
2. Antimalarial Potential
Research has also explored the use of this compound against malaria parasites. It was found to inhibit PfGSK3 and PfPK6, essential kinases for the survival of the malaria parasite, suggesting its potential as a novel antimalarial agent .
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-11-9-17-15(18-10-11)22-7-5-21(6-8-22)14-12(2)13(3)19-16(20-14)23-4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNEAWYSWBOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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